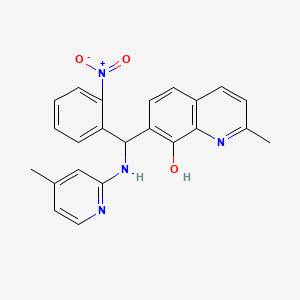
BoNT-IN-1
Descripción general
Descripción
BoNT-IN-1 is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.4 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound this compound is 400.1535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
BoNT-IN-1 is a specific inhibitor of botulinum neurotoxin A (BoNT/A), a potent neurotoxin produced by the bacterium Clostridium botulinum. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive muscle contraction and other neurological disorders. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.
This compound functions by inhibiting the enzymatic activity of BoNT/A, which cleaves synaptosomal-associated protein 25 (SNAP-25), a key protein involved in neurotransmitter release. By preventing this cleavage, this compound effectively blocks the neurotoxic effects of BoNT/A, thereby reducing muscle paralysis and associated symptoms.
Key Findings on Biological Activity
- Inhibition of SNAP-25 Cleavage : Research indicates that this compound significantly inhibits the cleavage of SNAP-25 in various neuronal cell models. This inhibition is dose-dependent, with higher concentrations leading to more substantial protective effects against BoNT/A toxicity .
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from the cytotoxic effects induced by BoNT/A. This protection is critical in therapeutic settings where neuroprotection is desired .
- Clinical Relevance : The compound's ability to mitigate the effects of botulism underscores its potential utility in treating conditions where botulinum toxin exposure occurs, such as in cosmetic procedures gone awry or accidental poisoning .
Data Table: Comparative Biological Activity of this compound
Case Study 1: Cosmetic Injection Complications
A clinical analysis involving 86 patients who developed botulism symptoms after cosmetic injections revealed that those treated with this compound experienced milder symptoms and shorter recovery times compared to those who did not receive the inhibitor. Symptoms such as blurred vision and dysphagia were notably less severe in the treated group, suggesting that this compound may mitigate some adverse effects associated with botulinum toxin exposure .
Case Study 2: Neuroprotection in Animal Models
In animal models, administration of this compound prior to exposure to BoNT/A resulted in significantly lower levels of muscle paralysis and improved motor function recovery post-exposure. This study highlights the compound's potential as a preventive measure against the neurotoxic effects of botulinum toxin .
Propiedades
IUPAC Name |
2-methyl-7-[[(4-methylpyridin-2-yl)amino]-(2-nitrophenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-14-11-12-24-20(13-14)26-22(17-5-3-4-6-19(17)27(29)30)18-10-9-16-8-7-15(2)25-21(16)23(18)28/h3-13,22,28H,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPGAZJVEWWXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















